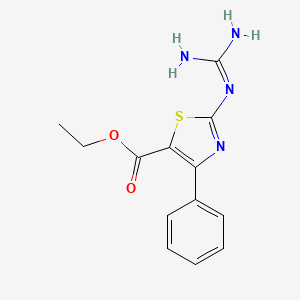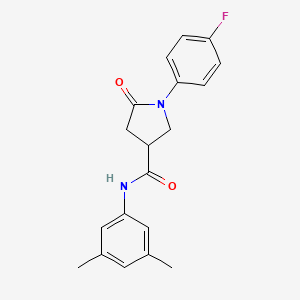![molecular formula C19H24N4OS B11036799 5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11036799.png)
5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a long name. Let’s break it down:
- The core structure consists of a tetracyclic system with three nitrogen atoms and one sulfur atom.
- The “5,5-dimethyl” indicates two methyl groups attached to the fifth carbon atom.
- The “N-(3-methylbutyl)” signifies a butyl group (four carbon atoms) attached to the nitrogen atom.
- The “6-oxa-17-thia” part implies an oxygen atom (oxa) and a sulfur atom (thia) incorporated into the ring.
- Overall, it’s a fascinating compound with potential applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers might explore various cyclization reactions involving nitrogen and sulfur precursors.
- Industrial production methods likely involve multistep syntheses, starting from simpler building blocks.
Chemical Reactions Analysis
- Given its complex structure, this compound could undergo various reactions:
Oxidation: Oxidative processes might modify the sulfur or nitrogen atoms.
Reduction: Reduction could affect the double bonds or functional groups.
Substitution: Substituents on the nitrogen or carbon atoms may change.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand.
Biology: Explore its interactions with enzymes, receptors, or DNA.
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Consider its use in materials science (e.g., catalysts, sensors).
Mechanism of Action
- Elucidating the mechanism requires further research.
- Potential molecular targets could include proteins, nucleic acids, or cell membranes.
- Pathways might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. researchers can compare it to related heterocycles with similar functionalities.
Remember that this compound’s detailed investigation would involve specialized research and experimental work
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C19H24N4OS/c1-11(2)5-6-20-17-16-15(21-10-22-17)13-7-12-9-24-19(3,4)8-14(12)23-18(13)25-16/h7,10-11H,5-6,8-9H2,1-4H3,(H,20,21,22) |
InChI Key |
ULIYRSOUUIYKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11036723.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036730.png)

![7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11036754.png)
![8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036755.png)
![methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11036763.png)
![1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B11036769.png)
![N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide](/img/structure/B11036773.png)
![(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11036784.png)
ammoniumolate](/img/structure/B11036788.png)
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11036791.png)
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11036801.png)
![Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B11036815.png)
